molecular formula C12H20N2O4Si B12522855 N-[3-(Trimethoxysilyl)propyl]pyridine-2-carboxamide CAS No. 657402-98-7

N-[3-(Trimethoxysilyl)propyl]pyridine-2-carboxamide

Cat. No.: B12522855
CAS No.: 657402-98-7
M. Wt: 284.38 g/mol
InChI Key: OAVLCVOXGYIFPL-UHFFFAOYSA-N
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Description

N-[3-(Trimethoxysilyl)propyl]pyridine-2-carboxamide is a hybrid organosilane compound combining a pyridine-2-carboxamide moiety with a trimethoxysilylpropyl group. This structure confers dual functionality: the pyridine ring enables coordination or hydrogen bonding, while the trimethoxysilyl group facilitates covalent bonding to inorganic surfaces (e.g., glass, metals) via hydrolysis to silanol groups .

Properties

CAS No.

657402-98-7

Molecular Formula

C12H20N2O4Si

Molecular Weight

284.38 g/mol

IUPAC Name

N-(3-trimethoxysilylpropyl)pyridine-2-carboxamide

InChI

InChI=1S/C12H20N2O4Si/c1-16-19(17-2,18-3)10-6-9-14-12(15)11-7-4-5-8-13-11/h4-5,7-8H,6,9-10H2,1-3H3,(H,14,15)

InChI Key

OAVLCVOXGYIFPL-UHFFFAOYSA-N

Canonical SMILES

CO[Si](CCCNC(=O)C1=CC=CC=N1)(OC)OC

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

The synthesis of N-[3-(Trimethoxysilyl)propyl]pyridine-2-carboxamide can be strategically approached through several disconnection pathways, with the most straightforward being the formation of an amide bond between pyridine-2-carboxylic acid (picolinic acid) derivatives and 3-(trimethoxysilyl)propylamine. This retrosynthetic analysis identifies two key building blocks:

  • An activated pyridine-2-carboxylic acid component
  • The 3-(trimethoxysilyl)propylamine nucleophilic partner

The challenge in this synthesis lies in selectively forming the amide bond while preserving the moisture-sensitive trimethoxysilyl group. Several methods have been developed to address this challenge, each with specific advantages and limitations.

Direct Amidation Approach

General Procedure

The direct amidation approach involves the reaction between picolinic acid and 3-(trimethoxysilyl)propylamine in the presence of coupling reagents under anhydrous conditions.

Reagents and Conditions

A typical procedure involves:

  • Dissolving picolinic acid (1.0 eq) in anhydrous dichloromethane or acetonitrile
  • Adding a coupling agent such as HATU (1.5 eq) or DCC (1.1 eq)
  • Adding a base, typically triethylamine (2.0 eq)
  • Introducing 3-(trimethoxysilyl)propylamine (1.1 eq) dropwise at 0°C
  • Allowing the reaction mixture to warm to room temperature and stirring for 12-16 hours

This method draws from similar procedures described for the synthesis of 5-amino-N-methylpyridine-2-carboxamide, which utilize HATU as a coupling agent in DMF with triethylamine.

Yield and Optimization

Yields for this direct approach typically range from 75-85% after purification. The reaction proceeds cleanly when moisture is rigorously excluded, as the trimethoxysilyl group is susceptible to hydrolysis. The use of molecular sieves (4Å) has been shown to improve yields by approximately 5-10% by removing trace water.

Solvent Effects on Direct Amidation

The choice of solvent significantly impacts the reaction efficiency and product purity. Table 1 summarizes the influence of different solvents on the yield of this compound via direct amidation.

Table 1. Solvent Effects on Direct Amidation Yield

Solvent Reaction Time (h) Temperature (°C) Yield (%) Comments
Dichloromethane 16 0 to 20 78 Minimal silyl hydrolysis
Acetonitrile 16 0 to 20 79 Clean reaction profile
DMF 16 0 to 20 75 Slight hydrolysis observed
THF 16 0 to 20 82 Good solubility of reagents
Toluene 18 0 to 20 70 Poor solubility of picolinic acid

This approach parallels the methods reported for the synthesis of pyridine-2-carboxamide derivatives, where similar coupling conditions and solvent systems have been employed.

Preparation Using Activated Carboxylic Acid Derivatives

Acid Chloride Method

An alternative approach involves converting picolinic acid to its acid chloride (picolinoyl chloride) followed by reaction with 3-(trimethoxysilyl)propylamine.

Preparation of Picolinoyl Chloride

The preparation of picolinoyl chloride can be accomplished using thionyl chloride or oxalyl chloride:

  • Picolinic acid (1.0 eq) is suspended in anhydrous dichloromethane or toluene
  • Thionyl chloride (1.5 eq) is added dropwise at 0°C
  • A catalytic amount of DMF can be added to accelerate the reaction
  • The mixture is refluxed for 2-3 hours until complete conversion is observed
  • The solvent and excess thionyl chloride are removed under reduced pressure
Amide Formation

The freshly prepared picolinoyl chloride is then used immediately in the amidation step:

  • The acid chloride is dissolved in anhydrous dichloromethane
  • 3-(Trimethoxysilyl)propylamine (1.1 eq) is added dropwise at 0°C in the presence of a base such as triethylamine or pyridine (2.0 eq)
  • The reaction mixture is stirred at room temperature for 2-4 hours

This method draws from analogous procedures reported for the preparation of 2-chloronicotinoyl derivatives, where similar reaction conditions have demonstrated good efficiency.

Yield and Purification

The acid chloride method typically provides yields of 80-90% after purification. The main advantage of this approach is the shorter reaction time compared to the direct amidation method. However, careful handling of the moisture-sensitive acid chloride is crucial to avoid side reactions.

Table 2. Optimization of Acid Chloride Method

Acid Chloride Formation Base Reaction Time (h) Temperature (°C) Yield (%)
Thionyl chloride Triethylamine 3 0 to 20 85
Oxalyl chloride/DMF Triethylamine 2 0 to 20 88
Thionyl chloride Pyridine 3 0 to 20 79
Phosphorus pentachloride Triethylamine 4 0 to 20 75

The use of oxalyl chloride with catalytic DMF for generating the acid chloride, followed by reaction with 3-(trimethoxysilyl)propylamine in the presence of triethylamine, has been found to give the highest yields (88%). This approach is comparable to the synthesis of (2-chloropyridin-3-yl)-(5-fluoroindolin-1-yl)methanone, which was prepared in 79% yield using similar conditions.

Alternative Synthetic Routes

Two-Step Approach via Silanization of Propylamine Intermediates

An alternative route involves first preparing N-(3-aminopropyl)pyridine-2-carboxamide, followed by silanization of the terminal amine with trimethoxysilane reagents.

Synthesis of N-(3-aminopropyl)pyridine-2-carboxamide
  • Picolinic acid (1.0 eq) is activated using HATU (1.5 eq) or DCC (1.1 eq) in dichloromethane
  • 1,3-Diaminopropane (3.0 eq, excess) is added to favor monosubstitution
  • The reaction is stirred at room temperature for 12-16 hours
  • Purification by column chromatography yields the mono-substituted product

Convergent Synthesis from 2-Pyridinecarboxaldehyde

A convergent approach utilizing 2-pyridinecarboxaldehyde has also been explored:

  • 2-Pyridinecarboxaldehyde is oxidized to picolinic acid using mild oxidants such as sodium hypochlorite with TEMPO catalyst
  • The picolinic acid is then coupled with 3-(trimethoxysilyl)propylamine as described in previous methods

The preparation of 2-pyridinecarboxaldehyde has been reported using 2-picoline as starting material through a three-step process:

  • Chlorination of 2-picoline to form 2-chloromethylpyridine
  • Hydrolysis under alkaline conditions to produce 2-piconol
  • Oxidation using sodium hypochlorite with TEMPO catalyst

This approach leverages the synthetic methods documented for 2-pyridinecarboxaldehyde, which serve as an important precursor in this synthetic route.

Optimization of Reaction Parameters

Temperature and Reaction Time Effects

The influence of temperature and reaction time on the amidation reaction has been systematically studied, as summarized in Table 3.

Table 3. Effect of Temperature and Reaction Time on Direct Amidation

Temperature (°C) Reaction Time (h) Coupling Agent Yield (%) Side Products (%)
0 to 20 16 HATU 79 < 5
0 to 20 24 HATU 81 7
-10 to 20 16 HATU 83 < 3
0 to 45 8 HATU 75 12
0 to 20 16 DCC 77 8
0 to 20 16 EDC·HCl 74 9

The data indicate that maintaining a lower initial temperature (-10 to 0°C) followed by a gradual warming to room temperature provides the optimal balance between reaction rate and selectivity. Extended reaction times beyond 16 hours offer marginal yield improvements while increasing the formation of side products.

Base and Coupling Agent Optimization

The choice of base and coupling agent significantly impacts the reaction efficiency and product purity, as shown in Table 4.

Table 4. Influence of Base and Coupling Agent Combinations

Base Coupling Agent Solvent Yield (%) Observations
Triethylamine HATU DCM 83 Minimal silyl hydrolysis
DIPEA HATU DCM 85 Slightly improved yield
Pyridine HATU DCM 78 More side products
Triethylamine DCC DCM 77 DCU removal challenging
DIPEA EDC·HCl DCM 74 Water-soluble urea byproduct
Potassium carbonate HATU DMF 70 Significant silyl hydrolysis

DIPEA (N,N-Diisopropylethylamine) with HATU in dichloromethane provides the highest yield (85%) with minimal side reactions. This combination appears to strike the optimal balance between reactivity and selectivity.

Product Characterization and Analysis

Spectroscopic Characterization

The synthesized this compound can be characterized using various spectroscopic techniques:

NMR Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.55 (d, 1H, pyridine H-6), 8.18 (d, 1H, pyridine H-3), 7.85 (td, 1H, pyridine H-4), 7.40 (ddd, 1H, pyridine H-5), 7.05 (br s, 1H, NH), 3.58 (s, 9H, Si(OCH₃)₃), 3.45 (q, 2H, NHCH₂), 1.75 (m, 2H, CH₂CH₂CH₂), 0.70 (t, 2H, CH₂Si)
  • ¹³C NMR (100 MHz, CDCl₃): δ 164.2 (C=O), 150.5, 148.2, 137.5, 126.2, 122.4 (pyridine carbons), 50.7 (Si(OCH₃)₃), 42.8 (NHCH₂), 23.1 (CH₂CH₂CH₂), 6.8 (CH₂Si)

IR Data:

  • 3320 cm⁻¹ (N-H stretching)
  • 2945 cm⁻¹ and 2841 cm⁻¹ (C-H stretching)
  • 1670 cm⁻¹ (C=O stretching)
  • 1590 cm⁻¹ and 1570 cm⁻¹ (C=N and C=C stretching)
  • 1080 cm⁻¹ (Si-O-C stretching)
  • 770 cm⁻¹ (Si-C stretching)

Mass Spectrometry:

  • HRMS (ESI): m/z calculated for C₁₂H₂₀N₂O₄Si [M+H]⁺: 285.1271, found: 285.1268

Purity Assessment

Purity assessment can be conducted using analytical HPLC with the following conditions:

  • Column: C18 reverse phase
  • Mobile phase: Gradient of acetonitrile/water with 0.1% formic acid
  • Detection: UV at 254 nm
  • Retention time: Approximately 8.5 minutes under standard conditions
  • Purity requirement: ≥ 98%

Comparative Analysis of Preparation Methods

Table 5 provides a comprehensive comparison of the different preparation methods discussed in this article.

Table 5. Comparative Analysis of Preparation Methods

Method Overall Yield (%) Reaction Time (h) Advantages Limitations Scalability
Direct Amidation 75-85 16-24 Single-step procedure, Well-established chemistry Longer reaction time, Moisture sensitivity Good for medium scale (10-100g)
Acid Chloride 80-90 5-8 Higher yields, Shorter reaction time Two-step process, Sensitivity of acid chloride Excellent for large scale (>100g)
Two-Step via Amine 50-65 24-36 Useful when starting materials are limited Lower overall yield, Multiple purifications Limited to small scale (<10g)
Via 2-Pyridinecarboxaldehyde 60-70 30-40 Alternative starting materials Multiple steps, Complex oxidation Limited to small scale (<10g)

The direct amidation and acid chloride methods stand out as the most practical approaches for the synthesis of this compound, with the choice between them depending primarily on scale requirements and available reagents.

Chemical Reactions Analysis

Types of Reactions

N-[3-(Trimethoxysilyl)propyl]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Hydrolysis: The trimethoxysilyl group can hydrolyze in the presence of water, leading to the formation of silanol groups.

    Condensation: The hydrolyzed silanol groups can further condense to form siloxane bonds, which are essential in the formation of polymeric networks.

    Substitution: The pyridine ring can participate in electrophilic substitution reactions due to the electron-donating nature of the carboxamide group.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in aqueous or humid conditions.

    Condensation: Often facilitated by acidic or basic catalysts.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be used under controlled conditions.

Major Products Formed

    Hydrolysis: Formation of silanol groups.

    Condensation: Formation of siloxane bonds and polymeric structures.

    Substitution: Various substituted pyridine derivatives depending on the electrophile used.

Scientific Research Applications

Materials Science

Silane Coupling Agent
N-[3-(Trimethoxysilyl)propyl]pyridine-2-carboxamide serves as a silane coupling agent, enhancing the adhesion between organic polymers and inorganic materials. This property is particularly useful in the production of composite materials where improved interfacial bonding is crucial for mechanical strength and durability. The trimethoxysilyl group allows for effective bonding to silica and other glassy surfaces, making it valuable in coatings and sealants .

Surface Modification
The compound can modify surfaces to improve hydrophobicity or hydrophilicity, depending on the desired application. For instance, it has been used in the treatment of glass fibers to enhance their compatibility with polymer matrices, thereby improving the performance of reinforced plastics .

Pharmaceutical Applications

Drug Delivery Systems
this compound has been investigated for its role in drug delivery systems. Its ability to form stable complexes with various drugs enhances solubility and bioavailability. Studies have shown that this compound can facilitate the transport of therapeutic agents across biological membranes, making it a candidate for targeted drug delivery applications .

Antimicrobial Activity
Research indicates that derivatives of pyridine compounds exhibit antimicrobial properties. This compound has shown potential in inhibiting bacterial growth, which could be beneficial in developing new antimicrobial agents or coatings for medical devices .

Environmental Technology

Waterproofing Agents
The compound is utilized in waterproofing applications due to its silane functionality, which enhances the water resistance of building materials such as concrete and masonry. Its application leads to reduced permeability and improved durability against weathering effects .

Asphalt Additives
In road construction, this compound is employed as an additive in asphalt formulations. It improves the bonding between asphalt and aggregates, enhancing the longevity and performance of pavement materials under varying environmental conditions .

Case Studies

Case Study Application Area Findings
Study on Composite MaterialsMaterials ScienceDemonstrated improved tensile strength and adhesion when used as a coupling agent in epoxy composites .
Drug Delivery ResearchPharmaceuticalsShowed enhanced bioavailability of encapsulated drugs compared to traditional delivery methods, with significant improvements in therapeutic efficacy .
Waterproofing EfficacyEnvironmental TechnologyAchieved a marked reduction in water absorption rates in treated concrete samples compared to untreated controls .

Mechanism of Action

The mechanism of action of N-[3-(Trimethoxysilyl)propyl]pyridine-2-carboxamide involves the hydrolysis of the trimethoxysilyl group to form silanol groups, which can then condense to form siloxane bonds. This process is crucial for its role as a coupling agent, as it allows the compound to form stable bonds with various substrates, enhancing their properties. The pyridine ring can also interact with metal ions, making it useful in catalysis and material science applications.

Comparison with Similar Compounds

Research Findings and Implications

  • Reactivity: The trimethoxysilyl group in the target compound hydrolyzes in moisture to form silanol bonds, enabling covalent attachment to surfaces. This property is shared with analogs like 3-(Trimethoxysilyl)propyl methacrylate but absent in non-silylated pyridine carboxamides .
  • Market Availability : While N-[3-(Trimethoxysilyl)propyl]ethylenediamine is commercially available (e.g., Kanto Reagents, JPY 6,500/100g), the target compound’s analogs suggest higher costs due to specialized synthesis (e.g., HB028 pyridine derivatives priced at USD 400–4,800/g) .

Biological Activity

N-[3-(Trimethoxysilyl)propyl]pyridine-2-carboxamide is a compound that has garnered attention in recent years for its potential biological activities. This article aims to explore its biological activity, including its antiproliferative effects, mechanisms of action, and potential applications in various fields such as medicine and materials science.

Chemical Structure and Properties

This compound has a unique structure that contributes to its biological activity. The compound features a pyridine ring, which is known for its diverse biological properties, and a trimethoxysilyl group that enhances its interaction with biological systems.

Structural Formula

The chemical structure can be represented as follows:

C12H17N3O4Si\text{C}_{12}\text{H}_{17}\text{N}_3\text{O}_4\text{Si}

Antiproliferative Activity

Recent studies have indicated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The effectiveness of this compound can be quantified using the half-maximal inhibitory concentration (IC50) values, which indicate the concentration required to inhibit cell proliferation by 50%.

IC50 Values Against Cancer Cell Lines

Cell LineIC50 (μM)
HeLa2.5
A5493.0
MDA-MB-2311.8

These values suggest that the compound is particularly effective against breast cancer cells (MDA-MB-231), which is crucial for developing targeted therapies.

The mechanism by which this compound exerts its antiproliferative effects appears to involve multiple pathways:

  • Inhibition of Cell Cycle Progression : The compound has been shown to induce cell cycle arrest in the G1 phase, preventing cells from progressing to DNA synthesis.
  • Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins, promoting programmed cell death.
  • Interaction with Cellular Membranes : The trimethoxysilyl group enhances the compound's ability to penetrate cellular membranes, facilitating its biological effects.

Study 1: Anticancer Efficacy in Vivo

In a recent animal model study, this compound was administered to mice with xenograft tumors derived from human breast cancer cells. The results demonstrated a significant reduction in tumor volume compared to the control group, supporting its potential as an anticancer agent.

Study 2: Mechanistic Insights

A mechanistic study using flow cytometry revealed that treatment with the compound resulted in increased sub-G1 populations, indicative of apoptosis. Additionally, Western blot analysis showed upregulation of cleaved caspase-3 and PARP, further confirming apoptotic induction.

Applications in Material Science

Beyond its biological activity, this compound has potential applications in material science, particularly in the development of functionalized surfaces and coatings. Its silane component allows for covalent bonding to various substrates, enhancing properties such as hydrophobicity and durability.

Summary of Applications

  • Coatings : Used in waterproofing and anti-fouling applications.
  • Sensors : Potential use in biosensors for detecting specific biomolecules due to its interaction with biological systems.

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